N-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)-4-(N-phenylsulfamoyl)benzamide
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Overview
Description
MFCD03154474 is a chemical compound with unique properties that have garnered interest in various scientific fields
Preparation Methods
The preparation of MFCD03154474 involves specific synthetic routes and reaction conditions. One common method includes the formation of a triazolo ring compound methanesulfonate crystal form . The preparation method is simple and suitable for industrial large-scale production, ensuring good solubility and stability of the compound .
Chemical Reactions Analysis
MFCD03154474 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Mechanism of Action
The mechanism of action of MFCD03154474 involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
MFCD03154474 can be compared with other similar compounds based on its structural and functional properties. Similar compounds include other triazolo ring compounds and methanesulfonate derivatives . What sets MFCD03154474 apart is its unique combination of solubility, stability, and potential therapeutic applications, making it a valuable compound for various scientific and industrial purposes .
Properties
Molecular Formula |
C27H21N3O3S2 |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(phenylsulfamoyl)benzamide |
InChI |
InChI=1S/C27H21N3O3S2/c1-18-7-16-24-25(17-18)34-27(29-24)20-8-12-21(13-9-20)28-26(31)19-10-14-23(15-11-19)35(32,33)30-22-5-3-2-4-6-22/h2-17,30H,1H3,(H,28,31) |
InChI Key |
BNWSWKRCKZVTPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
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